1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core substituted with diverse functional groups. Key structural features include:
- 6-Fluoro substituent: Common in antimicrobial and anticancer agents; may enhance metabolic stability and target binding .
- 3-(4-Methoxybenzenesulfonyl) group: A strong electron-withdrawing sulfonyl moiety, contrasting with acyl or carbonyl groups in analogs; may influence receptor interactions .
- 7-(4-Methylpiperazin-1-yl): A basic nitrogen-containing heterocycle that improves solubility and pharmacokinetic properties compared to morpholine or pyrrolidine derivatives .
Properties
IUPAC Name |
1-butyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O4S/c1-4-5-10-29-17-24(34(31,32)19-8-6-18(33-3)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(2)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDYSAAOWBCRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a lead compound for the development of new drugs, particularly those targeting infectious diseases or cancer.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations :
- R⁷ Substituent : The 4-methylpiperazine group enhances solubility compared to morpholine (pKa ~7.5 vs ~5.5), favoring protonation at physiological pH .
- Fluorine at Position 6 : Shared with APDQ230122, this substituent is linked to antimicrobial activity by disrupting bacterial peptidoglycan biosynthesis .
Biological Activity
1-Butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolines, recognized for their diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 472.6 g/mol. The structure includes a butyl chain, a fluoro group, a methoxybenzenesulfonyl moiety, and a piperazine ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 472.6 g/mol |
| CAS Number | 892774-09-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or viral replication, thereby exhibiting antibacterial and antiviral properties.
- Receptor Modulation : It can bind to neurotransmitter receptors, influencing pathways related to mood and cognition, which may have implications in treating psychiatric disorders.
Antibacterial Activity
Research indicates that derivatives of quinolines exhibit significant antibacterial properties. The specific compound has demonstrated effectiveness against various strains of bacteria by disrupting their metabolic processes.
Antiviral Activity
Studies have shown that quinoline derivatives can inhibit viral replication. The presence of the fluoro group enhances the lipophilicity of the molecule, facilitating better cell membrane penetration and increasing antiviral efficacy.
Anticancer Potential
Initial studies suggest that this compound may possess anticancer properties. It could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of similar quinoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a methoxybenzenesulfonyl group showed significant inhibition zones compared to controls.
- Antiviral Testing : In vitro testing against influenza virus demonstrated that compounds with structural similarities effectively reduced viral titers by interfering with viral entry into host cells .
- Anticancer Research : A recent study explored the cytotoxic effects of quinoline derivatives on various cancer cell lines. The results showed that the compound induced cell cycle arrest and apoptosis in breast cancer cells, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives:
| Compound Name | Antibacterial Activity | Antiviral Activity | Anticancer Potential |
|---|---|---|---|
| 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one | Moderate | High | Moderate |
| 6-Fluoro-3-(4-methoxybenzenesulfonyl)-7-(piperidin-1-yl)-1-propylquinolin-4-one | High | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one?
- Answer : The synthesis typically involves sequential functionalization of the quinolin-4-one core. Key steps include:
- Sulfonylation : Introduce the 4-methoxybenzenesulfonyl group at position 3 under controlled pH and temperature to avoid side reactions .
- Piperazine Substitution : Couple the 4-methylpiperazine group at position 7 using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, requiring anhydrous conditions and inert atmospheres .
- Fluoro and Butyl Group Installation : Fluorine at position 6 is often introduced via electrophilic fluorination, while the butyl group at position 1 is added via alkylation with 1-bromobutane in polar aprotic solvents .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Answer : Use a combination of:
- Spectroscopy : H-NMR and C-NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry : HRMS to verify molecular weight and elemental composition .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for analogous quinolinone derivatives .
Q. What in vitro assays are recommended for preliminary pharmacological screening?
- Answer : Prioritize:
- Enzyme Inhibition Assays : Test against kinases or receptors (e.g., serotonin/dopamine receptors) using fluorogenic substrates .
- Cell Viability Assays : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT or resazurin-based protocols .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls .
- Compound Purity : Re-evaluate synthetic batches via HPLC (C18 column, methanol/buffer mobile phase at pH 4.6) to ensure ≥95% purity .
- Metabolic Interference : Use liver microsome assays to identify metabolically unstable intermediates that may skew results .
Q. What strategies improve selectivity for target receptors in structural analogs?
- Answer :
- Substituent Tuning : Replace the 4-methylpiperazine with bulkier groups (e.g., 4-ethylpiperazine) to sterically hinder off-target binding .
- Computational Docking : Model interactions using Schrödinger Suite or AutoDock to optimize substituent orientation at the active site .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., sulfonyl oxygen) using QSAR models .
Q. How to design stability studies under physiological conditions?
- Answer :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C, monitoring degradation via UPLC-MS .
- Light Sensitivity : Conduct ICH Q1B photostability testing to identify photodegradants .
- Long-Term Storage : Assess stability in lyophilized form at -20°C versus solution phase at 4°C .
Q. What advanced techniques elucidate reaction mechanisms in derivative synthesis?
- Answer :
- Isotopic Labeling : Use O-labeled water or C precursors to trace reaction pathways via NMR .
- Kinetic Studies : Perform time-resolved FTIR or stopped-flow spectroscopy to identify rate-determining steps .
- DFT Calculations : Simulate transition states for key steps like sulfonylation or piperazine coupling .
Methodological Tables
Table 1 : Key Analytical Parameters for HPLC Validation
| Parameter | Conditions |
|---|---|
| Column | C18, 5 µm, 250 mm × 4.6 mm |
| Mobile Phase | Methanol : Sodium Acetate/1-Octanesulfonate Buffer (65:35, pH 4.6) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Table 2 : Comparative Yields for Piperazine Coupling Methods
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Pd-Catalyzed Coupling | 78 | 98 | Pd(OAc), XPhos, 100°C, 12 h |
| Nucleophilic Substitution | 65 | 95 | DMF, KCO, 80°C, 24 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
